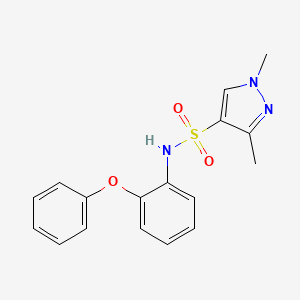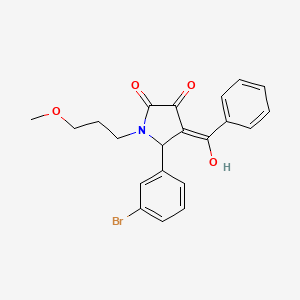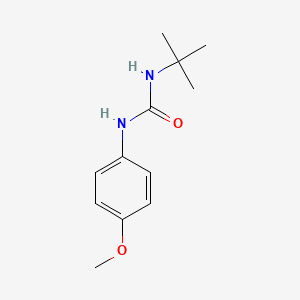
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide, also known as DPP4S, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a sulfonamide derivative that exhibits a wide range of biochemical and physiological effects, making it a valuable tool for investigating different biological processes.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide involves the inhibition of DPP4 enzyme activity. DPP4 is a serine protease that cleaves peptides at the N-terminus of proline or alanine residues. This enzyme is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP4 by 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide leads to increased levels of these hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has a wide range of biochemical and physiological effects, including the inhibition of DPP4 enzyme activity, stimulation of insulin secretion, and regulation of glucose metabolism. In addition, 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide in lab experiments is its potent inhibitory activity against DPP4 enzyme. This makes it a valuable tool for investigating the role of DPP4 in various biological processes. However, one of the limitations of using 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide is its potential toxicity at high concentrations. Therefore, careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are several future directions for the research and development of 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide. One of the most promising areas of research is the potential therapeutic applications of this compound in the treatment of type 2 diabetes and other metabolic disorders. In addition, further studies are needed to investigate the anti-inflammatory and antioxidant properties of 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide and its potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Finally, the development of more efficient and cost-effective synthesis methods for 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide could lead to its wider use in scientific research.
Synthesemethoden
The synthesis of 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide involves the reaction between 1,3-dimethyl-1H-pyrazole-4-carboxylic acid and 2-phenoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is obtained by sulfonation of the intermediate with chlorosulfonic acid. The yield of the reaction is typically around 50-60%, and the purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and physiology. One of the most significant applications of this compound is in the study of enzyme inhibition. 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide is a potent inhibitor of dipeptidyl peptidase-4 (DPP4), an enzyme that plays a crucial role in the regulation of glucose metabolism. Inhibition of DPP4 by 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide leads to increased levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels. This makes 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide a potential therapeutic agent for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
1,3-dimethyl-N-(2-phenoxyphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-13-17(12-20(2)18-13)24(21,22)19-15-10-6-7-11-16(15)23-14-8-4-3-5-9-14/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTIOGAPFZJIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-cyclohexylpiperazine](/img/structure/B5293594.png)
![3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-pyridinamine](/img/structure/B5293600.png)
![1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5293608.png)
![7-(3,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5293609.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5293611.png)
![3-methyl-8-(6-methyl-2-propyl-4-pyrimidinyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5293622.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5293634.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5293655.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5293659.png)
![7-methyl-2-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5293672.png)

![2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide](/img/structure/B5293679.png)
![4-(2-methoxyphenoxy)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B5293693.png)